3-(4-Chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one
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Description
3-(4-Chlorobenzenesulfonyl)-1,6-dimethyl-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C17H14ClNO3S and its molecular weight is 347.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Cyclisation and Reactivity : The compound has been used in the cyclisation of N-(1,1-dimethylpropargyl) anilines, yielding 6-substituted-2,2-dimethyl-1,2-dihydroquinolines. This demonstrates its reactivity, exemplified by chlorination, epoxidation, and oxymercuration, leading to various derivatives like epoxides, hydroxy, keto, and chlorohydrin products (Williamson & Ward, 2005).
Preparations and Reactions : Several trialkyl derivatives have been prepared from N-alkylanilinomagnesium bromide reactions. In certain solvents, these compounds form quinolinium chlorides, demonstrating the compound's role in forming intermediates for further chemical synthesis (Sato, Kojima, & Shirai, 1974).
Synthesis of Derivatives : The compound is used in the synthesis of various derivatives, such as 3-hydroxy-5R-1,5-dihydropyrazolo[4,3-c]quinolin-4-ones. The process involves treatment with p-toluenesulfonylhydrazide, highlighting its versatility in synthesizing complex heterocyclic compounds (Ukrainets, Kravtsova, Tkach, & Sim, 2008).
Biological Applications
Antimalarial Potential : Derivatives of the compound have shown effectiveness against Plasmodium berghei in mice, indicating its potential in antimalarial drug development (Lutz & Sanders, 1976).
Biological Screening : N-dimethylphenyl substituted derivatives have been synthesized and screened for biological potential against various bacteria and enzymes. This highlights the compound's importance in developing new pharmaceutical agents (Aziz‐ur‐Rehman et al., 2014).
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1,6-dimethylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c1-11-3-8-15-14(9-11)17(20)16(10-19(15)2)23(21,22)13-6-4-12(18)5-7-13/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOLXQGZWYGIDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.